![molecular formula C16H13FN4O2S B5660841 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
The compound “2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with a molecular formula of C15H11FN4O2S . It is a unique chemical that is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H11FN4O2S . This indicates that it contains 15 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.337 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Antiproliferative Activity in Cancer Research
This compound has been evaluated for its potential antiproliferative effects against cancer cell lines. For instance, derivatives of the compound have shown promising results in inhibiting the growth of prostate cancer cells and downregulating prostate-specific antigen (PSA) levels .
Androgen Receptor Antagonism
The compound’s derivatives have also been studied as androgen receptor antagonists, which could be beneficial in treating conditions like prostate cancer by inhibiting androgen-dependent tumor growth .
Electrophilic Halogenation Studies
While not directly related to the exact compound, studies on electrophilic halogenation of phenol with chlorine can provide insights into the reactivity and potential modifications of the fluorophenyl group in the compound .
Mechanism of Action
Target of Action
A similar compound, a derivative of 3-(4-fluorophenyl)-1h-pyrazole, has been evaluated for its antiproliferative activity against prostate cancer cell lines and its inhibitory activity on the androgen receptor target gene prostate-specific antigen (psa) in lncap cells .
Biochemical Pathways
Given its potential antiproliferative activity, it may be involved in pathways related to cell growth and proliferation .
Result of Action
Based on the similar compound, it may have the potential to inhibit cell growth and downregulate psa, which could have implications in the treatment of prostate cancer .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-9-24-16(18-10)19-14(22)8-21-15(23)7-6-13(20-21)11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHKOKUXNQKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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